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molecular formula C8H8BrNO2 B1284082 2-Amino-4-bromo-3-methylbenzoic acid CAS No. 129833-29-0

2-Amino-4-bromo-3-methylbenzoic acid

Cat. No. B1284082
M. Wt: 230.06 g/mol
InChI Key: HTSCYFVXSZXFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102684B2

Procedure details

H2O2 (37%, 9.5 mL, 0.075 mol) in H2O (83 mL) is slowly added to a solution of 6-Bromo-7-methyl-1H-indole-2,3-dione (8.4 g, 0.035 mol) and NaOH (9.6 g, 0.24 mol) in H2O (185 mL) then stirred at room temperature for 1 h, After reaction, the mixture is filtered and the solid is dried under vacuum to give product.
Name
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Name
Quantity
185 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]O.[Br:3][C:4]1[C:12]([CH3:13])=[C:11]2[C:7]([C:8](=[O:15])C(=O)[NH:10]2)=[CH:6][CH:5]=1.[OH-].[Na+]>O>[NH2:10][C:11]1[C:12]([CH3:13])=[C:4]([Br:3])[CH:5]=[CH:6][C:7]=1[C:8]([OH:15])=[O:1] |f:2.3|

Inputs

Step One
Name
Quantity
9.5 mL
Type
reactant
Smiles
OO
Name
Quantity
8.4 g
Type
reactant
Smiles
BrC1=CC=C2C(C(NC2=C1C)=O)=O
Name
Quantity
9.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
83 mL
Type
solvent
Smiles
O
Name
Quantity
185 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solid is dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C(C(=O)O)C=CC(=C1C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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